![molecular formula C10H12O3 B3059630 (4-Ethylphenyl)(hydroxy)acetic acid CAS No. 10408-52-3](/img/structure/B3059630.png)
(4-Ethylphenyl)(hydroxy)acetic acid
Overview
Description
“(4-Ethylphenyl)(hydroxy)acetic acid” is a chemical compound with the CAS Number: 10408-52-3 and a molecular weight of 180.2 . It is also known by its IUPAC name, (4-ethylphenyl)(hydroxy)acetic acid .
Molecular Structure Analysis
The linear formula for “(4-Ethylphenyl)(hydroxy)acetic acid” is C10H12O3 . The InChI code for this compound is 1S/C10H12O3/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13) .Scientific Research Applications
a. Metabolite and Biomarker Studies:
Materials Science and Electrochemistry
In materials science, this compound finds applications related to coatings and corrosion protection:
a. Anticorrosive Coatings:- Electrocopolymerization : Researchers have explored electrochemical deposition of poly(aniline-co-4-hydroxyphenylacetic acid) (PAHPA) as a protective coating for metals against corrosion .
Molecularly Imprinted Polymers (MIPs)
- MIPs imprinted with 4-hydroxyphenylacetic acid exhibit specificity and selectivity for structurally similar biomolecules, making them valuable in separation and sensing applications .
Chemical Synthesis and Organic Chemistry
Future Directions
Future research on compounds like “(4-Ethylphenyl)(hydroxy)acetic acid” could focus on understanding their mechanisms of action, particularly their impact on neurological health. For instance, future research could focus on physical or metabolic mechanisms that are capable of being used as interventions to reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-hydroxyphenylacetic acid, are active metabolites of amino acid metabolism . They are used in the acylation of phenols and amines , and are components of Chinese herbs used for treating various diseases .
Mode of Action
It can be inferred from related compounds that it might interact with its targets through processes like acylation
Biochemical Pathways
It is known that similar compounds, such as 4-hydroxyphenylacetic acid, are involved in amino acid metabolism . They are produced through aromatic amino acid fermentation by a range of commensal bacteria
Pharmacokinetics
It is known that similar compounds, such as 4-hydroxyphenylacetic acid, are soluble in dimethyl sulfoxide and methanol, and slightly soluble in water . This solubility profile might impact the bioavailability of the compound.
Result of Action
It is known that similar compounds, such as 4-hydroxyphenylacetic acid, can attenuate inflammation and edema
Action Environment
It is known that similar compounds, such as 4-hydroxyphenylacetic acid, are stable under inert atmosphere and room temperature
properties
IUPAC Name |
2-(4-ethylphenyl)-2-hydroxyacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHZACRKKPHOIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298864 | |
Record name | (4-ethylphenyl)(hydroxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylphenyl)(hydroxy)acetic acid | |
CAS RN |
10408-52-3 | |
Record name | NSC126598 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-ethylphenyl)(hydroxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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